molecular formula C5H4BrFN2 B1447295 2-Bromo-3-fluoropyridin-4-amine CAS No. 1417638-80-2

2-Bromo-3-fluoropyridin-4-amine

Cat. No.: B1447295
CAS No.: 1417638-80-2
M. Wt: 191 g/mol
InChI Key: NVWMJIBOKZSFIU-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoropyridin-4-amine is a heterocyclic organic compound with the molecular formula C5H4BrFN2 It is a derivative of pyridine, where the pyridine ring is substituted with bromine, fluorine, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoropyridin-4-amine typically involves the halogenation and amination of pyridine derivatives. One common method starts with 2-bromo-4-nitropyridine, which undergoes a reduction reaction to convert the nitro group to an amino group. This reduction can be achieved using metal catalysts such as iron powder with acetic acid or magnesium powder with titanium tetrachloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions followed by purification processes to ensure high purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoropyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Reduction: Iron powder with acetic acid or magnesium powder with titanium tetrachloride.

    Oxidation: Various oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoropyridin-4-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to active sites and interfering with enzyme function. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-fluoropyridin-4-amine is unique due to the combination of bromine, fluorine, and an amino group on the pyridine ring. This unique substitution pattern provides distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-bromo-3-fluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWMJIBOKZSFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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